ARP 100

Descripción general

Descripción

ARP 100 es un inhibidor selectivo de la metaloproteinasa de matriz 2 (MMP-2), un miembro de la familia de metaloproteinasas de matriz que participa en la degradación de las proteínas de la matriz extracelular. Este compuesto ha demostrado un potencial significativo en la inhibición de las propiedades invasivas de ciertas células cancerosas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Aplicaciones Científicas De Investigación

ARP 100 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como inhibidor selectivo en estudios que involucran metaloproteinasas de matriz.

Industria: Se utiliza en el desarrollo de fármacos anticancerígenos y otros agentes terapéuticos.

Mecanismo De Acción

ARP 100 ejerce sus efectos al inhibir selectivamente MMP-2. Interactúa con el bolsillo S1’ de MMP-2, impidiendo que la enzima degrade las proteínas de la matriz extracelular. Esta inhibición reduce las propiedades invasivas de las células cancerosas, limitando así su capacidad de metástasis . Los objetivos moleculares y las vías involucradas incluyen el dominio de unión al zinc de MMP-2, que es crucial para su actividad enzimática .

Análisis Bioquímico

Biochemical Properties

ARP-100 plays a crucial role in biochemical reactions by selectively inhibiting MMP-2, an enzyme involved in the degradation of extracellular matrix proteins. This inhibition is achieved through the interaction of ARP-100 with the S1’ pocket of MMP-2, resulting in an IC50 value of 12 nM . ARP-100 exhibits significantly less inhibitory activity towards other matrix metalloproteinases, such as MMP-1, MMP-3, MMP-7, and MMP-9 . The selective inhibition of MMP-2 by ARP-100 is attributed to its unique structural configuration, which allows it to interact specifically with the zinc-binding domain of MMP-2 .

Cellular Effects

ARP-100 has been shown to exert various effects on different cell types and cellular processes. In cancer cells, ARP-100 suppresses invasive behavior by inhibiting MMP-2 activity, thereby reducing the degradation of the extracellular matrix . This inhibition leads to decreased cell migration and invasion, which are critical steps in cancer metastasis . Additionally, ARP-100 influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMP-2 and its downstream targets .

Molecular Mechanism

The molecular mechanism of ARP-100 involves its binding to the S1’ pocket of MMP-2, where it interacts with the zinc-binding domain of the enzyme . This interaction inhibits the catalytic activity of MMP-2, preventing the degradation of extracellular matrix proteins . The selective inhibition of MMP-2 by ARP-100 is due to its structural configuration, which allows it to fit precisely into the S1’ pocket of MMP-2 while exhibiting minimal interaction with other matrix metalloproteinases . This selective binding results in the suppression of MMP-2-mediated cellular processes, such as cell migration and invasion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ARP-100 have been observed to change over time. ARP-100 is stable under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C and up to six months when stored in solution at -80°C . Over time, ARP-100 maintains its inhibitory activity against MMP-2, although long-term studies are needed to fully understand its stability and degradation in biological systems . In vitro studies have shown that ARP-100 can significantly reduce the number of invasive elongations in cancer cells over a period of 50 nM .

Dosage Effects in Animal Models

The effects of ARP-100 vary with different dosages in animal models. At lower doses, ARP-100 effectively inhibits MMP-2 activity, leading to reduced tumor invasion and metastasis . At higher doses, ARP-100 may exhibit toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively studied .

Metabolic Pathways

ARP-100 is involved in metabolic pathways related to the breakdown of extracellular matrix proteins. By inhibiting MMP-2, ARP-100 affects the metabolic flux and levels of metabolites involved in tissue remodeling and cancer progression . The interaction of ARP-100 with the zinc-binding domain of MMP-2 disrupts the enzyme’s catalytic activity, leading to altered metabolic pathways and reduced degradation of extracellular matrix proteins .

Transport and Distribution

Within cells and tissues, ARP-100 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to the zinc-binding domain of MMP-2, which facilitates its selective inhibition of the enzyme . The transport and distribution of ARP-100 within cells are critical for its efficacy in inhibiting MMP-2 activity and modulating cellular processes .

Subcellular Localization

The subcellular localization of ARP-100 is primarily within the extracellular matrix, where it interacts with MMP-2 to inhibit its activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its effective inhibition of MMP-2 . The precise localization of ARP-100 within the extracellular matrix is essential for its role in modulating tissue remodeling and cancer metastasis .

Métodos De Preparación

ARP 100 se sintetiza mediante una serie de reacciones químicas que involucran ácidos N-arilsulfonil-N-alcoxiaminoacetohidroxámicos. . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones en condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

ARP 100 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: El compuesto se puede reducir a sus aminas o alcoholes correspondientes.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

ARP 100 es único en su alta selectividad para MMP-2 en comparación con otras metaloproteinasas de matriz. Los compuestos similares incluyen:

CGS27023A: Otro inhibidor de MMP con especificidad más amplia.

Marimastat: Un inhibidor de MMP de amplio espectro utilizado en la investigación del cáncer.

Actividad Biológica

ARP 100, a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has garnered attention for its potential therapeutic applications, particularly in cancer treatment and tissue remodeling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Overview of this compound

This compound (CAS: 704888-90-4) is characterized by its potent inhibition of MMP-2, with an IC50 value of 12 nM . This compound exhibits selectivity over other MMP family members, including MMP-1, MMP-3, MMP-7, and MMP-9, which have IC50 values significantly higher than that of MMP-2 (200 nM for MMP-9 and >50,000 nM for MMP-1 and MMP-7) .

Matrix metalloproteinases are crucial in the degradation of extracellular matrix components, playing roles in both physiological processes (like embryonic development) and pathological conditions (such as metastasis) . this compound binds selectively to the S1' pocket of MMP-2, inhibiting its activity and thereby reducing invasive properties in tumor cells. In vitro studies indicate that this compound demonstrates anti-invasive effects similar to those of the reference drug CGS27023A when tested on HT1080 fibrosarcoma cells, which overexpress MMP-2 and MMP-9 .

In Vitro Studies

In vitro analyses have shown that this compound effectively reduces cell invasion through matrigel assays. The compound's selectivity for MMP-2 over other metalloproteinases suggests a targeted approach to mitigating tumor invasiveness without broadly affecting other physiological processes .

In Silico Studies

Computational studies indicate that the structural features of this compound contribute to its selectivity. The presence of a biphenyl group appears to hinder interactions with MMP-1, thereby enhancing selectivity for MMP-2 . This finding underscores the importance of molecular design in developing selective inhibitors.

Case Study Data

A notable case study involved the application of this compound in an experimental model assessing its impact on tumor progression. The results indicated a significant reduction in metastatic behavior in treated groups compared to controls, further supporting the compound's potential as a therapeutic agent .

Summary of Biological Activity

The following table summarizes the biological activity and selectivity profile of this compound:

| Target | IC50 (nM) | Biological Activity |

|---|---|---|

| MMP-2 | 12 | Selective inhibition; anti-invasive properties |

| MMP-9 | 200 | Less selective; higher IC50 |

| MMP-3 | >4500 | Minimal interaction |

| MMP-1 | >50000 | Inactive; poor binding due to structural factors |

| MMP-7 | >50000 | Inactive; poor binding due to structural factors |

Clinical Development Status

As of now, this compound is still in preclinical development stages with no ongoing clinical trials reported. Future research will be essential to establish its efficacy and safety profiles in human subjects .

Propiedades

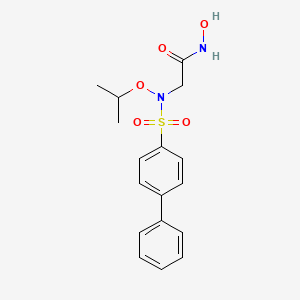

IUPAC Name |

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGLPDURIUEELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434718 | |

| Record name | ARP 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704888-90-4 | |

| Record name | ARP 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ARP-100?

A1: ARP-100 acts by selectively inhibiting the activity of MMP-2 [, , , , , ]. MMP-2 is a zinc-dependent protease involved in extracellular matrix remodeling and implicated in various pathological conditions like cardiac injury and cancer metastasis.

Q2: How does ARP-100's inhibition of MMP-2 impact cardiac injury?

A2: Research suggests that ARP-100's cardioprotective effects stem from preventing the degradation of key proteins involved in cardiac function. For instance, ARP-100 prevents the MMP-2-mediated degradation of SERCA2a, a protein crucial for calcium handling and muscle relaxation in cardiomyocytes [, ]. This protective effect is linked to improved recovery of cardiac mechanical function after ischemia-reperfusion injury [].

Q3: Can you elaborate on the role of ARP-100 in modulating intracellular calcium transients in cardiomyocytes?

A3: Studies show that doxorubicin, a chemotherapeutic agent known to cause cardiotoxicity, increases oxidative stress and activates MMP-2 in cardiomyocytes []. This activation disrupts intracellular calcium handling, leading to decreased amplitude and frequency of calcium transients. Importantly, ARP-100 treatment attenuates these doxorubicin-induced disruptions, suggesting its potential in mitigating cardiotoxicity [].

Q4: How does ARP-100 affect tumor cell behavior?

A4: In melanoma cells (MV3), ARP-100 effectively counteracted the invasion-promoting effects of lisinopril, an ACE inhibitor []. This suggests that ARP-100 might regulate tumor cell invasiveness by modulating MMP-2 activity, which is known to be involved in extracellular matrix degradation during metastasis.

Q5: What is the molecular formula and weight of ARP-100?

A5: The molecular formula of ARP-100 is C17H20N2O5S, and its molecular weight is 376.43 g/mol.

Q6: Has research explored the structure-activity relationship of ARP-100 and its analogs?

A6: While the provided abstracts do not delve into specific SAR studies for ARP-100, they highlight the importance of its selective inhibition of MMP-2 over other MMPs. This suggests that structural modifications to the ARP-100 scaffold could potentially alter its selectivity and potency towards different MMP subtypes.

Q7: What in vitro models have been used to study ARP-100's efficacy?

A7: Researchers have employed various in vitro models to investigate ARP-100's effects. These include:

- Isolated rat hearts subjected to ischemia-reperfusion injury: This model helps assess the cardioprotective effects of ARP-100 and its impact on cardiac function [].

- Neonatal rat ventricular myocytes (NRVM): NRVM cultures are used to study the effects of ARP-100 on cardiomyocyte function, including oxidative stress, MMP-2 activity, and calcium handling [, ].

- Human fibrosarcoma (HT1080) cells: This cell line helps evaluate the impact of ARP-100 on tumor cell behavior, particularly invasion and MMP-2 activity [, ].

- Human melanoma (MV3) cells: This cell line is employed to understand the role of ARP-100 in regulating tumor cell migration and invasion [].

- Human microvascular endothelial cells (HMEC-1): This model is used to study the effects of ARP-100 on angiogenesis, a crucial process in tumor growth and metastasis [].

Q8: What in vivo models have been utilized to study ARP-100's effects?

A8: While the provided abstracts primarily focus on in vitro studies, one study mentions using an in vivo A549 xenograft model to investigate the impact of MMP-2 suppression on tumor growth and angiogenesis [].

Q9: Are there other MMP inhibitors with similar properties to ARP-100?

A9: Yes, several other MMP inhibitors exist, each with varying selectivity profiles. The abstracts mention:

- Batimastat: A broad-spectrum MMP inhibitor with potential in various applications, including cancer therapy [].

- GM6001: Another broad-spectrum MMP inhibitor used in research to understand the role of MMPs in different biological processes [].

- ONO-4817: A selective MMP-2 and MMP-9 inhibitor investigated for its potential therapeutic benefits [, ].

- TIMP-2 (Tissue inhibitor of metalloproteinase-2): A naturally occurring inhibitor of MMP-2 that plays a role in regulating its activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.